N-Allylstearamide chemical structure and properties
N-Allylstearamide chemical structure and properties
An In-depth Technical Guide to N-Allylstearamide
Abstract
N-Allylstearamide (CAS No. 13360-25-3) is a long-chain fatty amide featuring a terminal allyl group, a chemical entity of significant interest in polymer science and organic synthesis.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and potential applications. As a molecule combining a hydrophobic 18-carbon stearic acid backbone with a reactive allylic functional group, N-Allylstearamide presents unique opportunities for the development of novel polymers, surfactants, and functional materials. This guide is intended for researchers, chemists, and material scientists interested in the synthesis and application of functionalized fatty amides.
Molecular Structure and Identification
N-Allylstearamide is an amide derivative of stearic acid, where the nitrogen atom is substituted with an allyl group (prop-2-enyl). Its systematic IUPAC name is N-prop-2-enyloctadecanamide.[3] The structure consists of a long, saturated C18 alkyl chain, which imparts significant hydrophobicity, connected via an amide linkage to a three-carbon allyl group containing a terminal double bond. This double bond serves as a reactive handle for polymerization and other chemical modifications.
Key Identifiers:
Caption: Figure 2: Synthesis Workflow for N-Allylstearamide
Spectroscopic Characterization
To confirm the identity and purity of the synthesized N-Allylstearamide, several spectroscopic techniques are essential. The expected spectral features are derived from the distinct chemical environments within the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments. [4][5] * Allyl Group: Expect complex signals in the δ 5.0-6.0 ppm region. A multiplet around δ 5.8 ppm for the -CH= proton, and two distinct multiplets near δ 5.1-5.2 ppm for the terminal =CH₂ protons. The -NCH₂- protons adjacent to the nitrogen will appear as a triplet around δ 3.8-4.0 ppm.
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Stearyl Chain: A triplet corresponding to the α-methylene group (-CH₂-CO-) would be seen downfield around δ 2.2 ppm. The bulk of the methylene protons in the chain will form a large, broad multiplet around δ 1.2-1.6 ppm. A triplet for the terminal methyl (-CH₃) group will be observed upfield around δ 0.9 ppm.
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Amide Proton: A broad singlet for the N-H proton, typically between δ 5.5-6.5 ppm.
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. [6][7] * N-H Stretch: A sharp to moderately broad absorption peak around 3300 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption peak around 1640 cm⁻¹.
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N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.
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C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chain.
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C=C Stretch: A medium intensity peak around 1645 cm⁻¹ for the allyl double bond.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. [6][7]For N-Allylstearamide, the molecular ion peak [M]⁺ would be expected at m/z = 323.6. High-resolution mass spectrometry can confirm the molecular formula C21H41NO. [3]
Potential Applications and Research Interest
While specific, large-scale applications for N-Allylstearamide are not widely documented, its unique bifunctional nature suggests significant potential in several areas of materials science and chemical synthesis.
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Polymer Science: The terminal allyl group is a polymerizable moiety. N-Allylstearamide can be used as a functional monomer or co-monomer in addition polymerization to create polymers with long hydrophobic side chains. These polymers could function as viscosity modifiers, surface coatings, or hydrophobic membranes.
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Surfactants and Emulsifiers: As an amphiphilic molecule with a large nonpolar tail and a polar amide head, it has potential as a non-ionic surfactant or emulsifying agent in specialized formulations.
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Surface Modification: The molecule can be grafted onto surfaces via reactions of the allyl group (e.g., thiol-ene click chemistry or hydrosilylation). This could be used to impart hydrophobicity to various substrates.
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Drug Delivery: The long lipid chain could be incorporated into liposomes or other nanoparticle drug delivery systems to modify their surface properties or drug-loading capacity.
Safety and Handling
No specific safety data sheet (SDS) for N-Allylstearamide is readily available. Therefore, handling precautions must be inferred from related compounds, such as long-chain amides and allylic compounds.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9]* Toxicity: Long-chain amides like stearamide are generally considered to have low toxicity. [10]However, allylic compounds can be irritants and sensitizers. Allylamine, a potential precursor, is toxic and corrosive. [8][9]Therefore, N-Allylstearamide should be handled with care, assuming it may be a skin and eye irritant. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition. [8] This information is for guidance only and is not a substitute for a formal risk assessment.
Conclusion
N-Allylstearamide is a versatile molecule that merges the properties of a fatty acid with the reactivity of an olefin. Its well-defined structure allows for straightforward synthesis and characterization. The presence of both a long hydrophobic chain and a polymerizable allyl group makes it a valuable building block for the development of advanced materials, including functional polymers, novel surfactants, and surface modifiers. Further research into this and related functionalized fatty amides is warranted to fully explore their potential in various scientific and industrial fields.
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